Phenacyl 2-benzamidoacetate
Overview
Description
Phenacyl 2-benzamidoacetate is an organic compound that belongs to the class of phenacyl esters These compounds are known for their versatile reactivity and are often used as intermediates in organic synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenacyl 2-benzamidoacetate can be synthesized through a multi-step process. One common method involves the reaction of phenacyl bromide with benzamidoacetic acid in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetonitrile at room temperature. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated purification systems can streamline the process, making it more suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Phenacyl 2-benzamidoacetate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the phenacyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phenacyl ketones, while reduction can produce phenacyl alcohols or amines.
Scientific Research Applications
Phenacyl 2-benzamidoacetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in multicomponent reactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of phenacyl 2-benzamidoacetate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Phenacyl 2-benzamidoacetate can be compared with other phenacyl esters and related compounds:
Phenacyl Bromide: Known for its use in organic synthesis as a versatile intermediate.
Phenacyl Chloride: Similar to phenacyl bromide but with different reactivity and applications.
Phenacyl Malononitrile: Used in the synthesis of heterocyclic compounds and as a reagent in multicomponent reactions.
Properties
IUPAC Name |
phenacyl 2-benzamidoacetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-15(13-7-3-1-4-8-13)12-22-16(20)11-18-17(21)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVTZIVQXISGDBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)CNC(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00941606 | |
Record name | N-[2-Oxo-2-(2-oxo-2-phenylethoxy)ethyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19793-46-5 | |
Record name | NSC120037 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120037 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-[2-Oxo-2-(2-oxo-2-phenylethoxy)ethyl]benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00941606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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